molecular formula C5H4ClN3O3 B3264472 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride CAS No. 39205-89-5

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride

Cat. No.: B3264472
CAS No.: 39205-89-5
M. Wt: 189.56 g/mol
InChI Key: CYTLOMOEKMHGPM-UHFFFAOYSA-N
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Description

Historical Trajectory of Pyrazole (B372694) Core Discovery and Early Synthetic Methods

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. organic-chemistry.orgrsc.orgmdpi.com This discovery was a significant milestone in heterocyclic chemistry. slideshare.net Following this, in 1898, Hans von Pechmann, another notable German chemist, developed a classical method for synthesizing pyrazole from acetylene (B1199291) and diazomethane (B1218177). organic-chemistry.orgresearchgate.net

One of the most foundational and enduring methods for pyrazole synthesis is the Knorr Pyrazole Synthesis, also established in 1883. rsc.org This reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. pharmaguideline.comnih.govresearchgate.net The versatility of the Knorr synthesis lies in its ability to produce a wide array of substituted pyrazoles by varying the starting materials. rsc.orgsmolecule.com For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. organic-chemistry.org Another significant early contribution is the Pechmann Pyrazole Synthesis, which utilizes the reaction of acetylenes with diazomethane to form pyrazoles. researchgate.net

These pioneering synthetic methodologies laid the groundwork for the extensive exploration of pyrazole chemistry and the subsequent development of a multitude of derivatives with diverse applications. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the synthetic origins of the early understanding of this heterocyclic system. organic-chemistry.org

Significance of Pyrazole Derivatives as Advanced Synthetic Intermediates

Pyrazole derivatives have emerged as indispensable building blocks in modern organic synthesis due to their unique structural features and reactivity. researchgate.net Their utility spans a wide range of scientific and industrial domains, including pharmaceuticals, agrochemicals, and material science. researchgate.netnih.gov The pyrazole nucleus is a key pharmacophore, and its presence in various molecules imparts a broad spectrum of biological activities. rsc.org

In the pharmaceutical industry, pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, antimicrobial, and anticancer properties, among others. slideshare.netresearchgate.net Well-known drugs such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol (B1681124) feature a pyrazole ring. organic-chemistry.org The versatility of the pyrazole scaffold allows for the synthesis of large libraries of compounds for drug discovery efforts. mdpi.com

Beyond pharmaceuticals, pyrazole derivatives are crucial intermediates in the agrochemical sector for the production of herbicides, insecticides, and fungicides. researchgate.netnih.gov For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides. organic-chemistry.org In material science, the unique photophysical properties of some pyrazole structures are being harnessed in the development of advanced materials like organic light-emitting diodes (OLEDs). researchgate.net The strategic functionalization of the pyrazole ring allows chemists to fine-tune the properties of the resulting molecules for specific applications, making pyrazole derivatives highly valuable as advanced synthetic intermediates. nih.gov

Contextualization of Nitro-Substituted Pyrazole Chemistry

The introduction of a nitro group onto the pyrazole ring gives rise to nitro-substituted pyrazoles, a class of compounds with distinct chemical properties and applications. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity and electronic characteristics of the pyrazole core. researchgate.net This makes them valuable precursors for a variety of functionalized pyrazoles.

Nitro-substituted pyrazoles are of considerable interest in the field of energetic materials. The presence of nitro groups increases the density and nitrogen content of the molecules, which can enhance their detonation performance. Compounds such as 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) are used both as energetic materials themselves and as intermediates for the synthesis of more complex explosives.

In medicinal chemistry, the introduction of a nitro group can modulate the biological activity of pyrazole derivatives. For instance, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent have been synthesized and evaluated for their binding affinity to estrogen receptors. The synthesis of nitropyrazoles often involves electrophilic nitration of the pyrazole ring, with the position of nitration being influenced by the existing substituents on the ring and the reaction conditions. The reactivity of the nitro group itself, such as its reduction to an amino group, provides a pathway to further diversify the functionality of the pyrazole scaffold, opening up avenues for the synthesis of a wide range of bioactive molecules. smolecule.comresearchgate.net

Overview of the Chemical Compound's Position within Heterocyclic Acyl Halide Research

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride is a heterocyclic acyl halide that serves as a highly reactive and versatile intermediate in organic synthesis. Acyl halides, in general, are important reagents for the introduction of an acyl group into a molecule, and when the acyl group is part of a heterocyclic system, it provides a direct route to a wide range of functionalized heterocyclic compounds. pharmaguideline.comresearchgate.net

The reactivity of this compound is primarily dictated by the carbonyl chloride group, which is a highly electrophilic center susceptible to nucleophilic attack. This allows for facile reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. researchgate.net The presence of the electron-withdrawing nitro group on the pyrazole ring further enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. researchgate.net

Within the broader context of heterocyclic acyl halide research, this specific compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrazole core, combined with the reactive carbonyl chloride and the modifiable nitro group, offers a trifecta of functionality for synthetic chemists to exploit. For example, it can be used as a precursor in the synthesis of pyrazole-based pharmaceuticals. researchgate.net The strategic placement of the methyl, nitro, and carbonyl chloride groups on the pyrazole ring provides a defined and predictable platform for constructing intricate molecular architectures with potential biological activity.

Interactive Data Tables

Table 1: Key Historical Developments in Pyrazole Chemistry

YearEventKey Figure(s)Significance
1883Introduction of the term "pyrazole" and development of the Knorr SynthesisLudwig KnorrEstablished the pyrazole class of compounds and a foundational synthetic method. organic-chemistry.orgrsc.orgmdpi.com
1898Development of the Pechmann Pyrazole SynthesisHans von PechmannProvided an alternative classical route to pyrazole synthesis from acetylene and diazomethane. organic-chemistry.orgresearchgate.net
1959Isolation of the first natural pyrazole, 1-pyrazolyl-alanine-Demonstrated the existence of pyrazoles in nature. organic-chemistry.org

Table 2: Applications of Pyrazole Derivatives

FieldApplicationExample(s)
PharmaceuticalsAnti-inflammatory, analgesic, antimicrobial, anticancer agentsCelecoxib, Stanozolol organic-chemistry.orgslideshare.netresearchgate.net
AgrochemicalsHerbicides, insecticides, fungicides3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid based fungicides organic-chemistry.orgresearchgate.netnih.gov
Material ScienceOrganic light-emitting diodes (OLEDs)- researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(4(6)10)5(7-8)9(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTLOMOEKMHGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235655
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
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Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-89-5
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
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Record name 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride
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Synthetic Methodologies for 1 Methyl 3 Nitro 1h Pyrazole 4 Carbonyl Chloride and Structural Analogs

Precursor Synthesis Pathways Leading to Pyrazole (B372694) Carboxylic Acids

The foundational step in synthesizing the target carbonyl chloride is the creation of its corresponding carboxylic acid, 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid. This is typically achieved through a sequence of reactions: building the pyrazole ring, introducing the nitro group, and finally, adding the methyl group to the ring nitrogen.

Cyclocondensation Approaches to the Pyrazole Ring System

The construction of the pyrazole ring is a cornerstone of this synthesis, with cyclocondensation reactions being the most prevalent and versatile method. nih.govmdpi.com The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a primary strategy. beilstein-journals.orgnih.gov

To obtain a pyrazole substituted with a carboxyl group at the 4-position, a common precursor is a β-ketoester that contains an additional formyl group or its equivalent at the α-position. For instance, the cyclocondensation of a reactive intermediate like ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate (B1144303) leads to the formation of ethyl 1H-pyrazole-4-carboxylate. This ester can then be hydrolyzed to yield 1H-pyrazole-4-carboxylic acid.

Multicomponent reactions offer a more streamlined approach, allowing for the synthesis of highly substituted pyrazoles in a single step. beilstein-journals.org These methods can involve the reaction of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst to directly form a pyrazole-4-carboxylate scaffold. beilstein-journals.org Subsequent saponification of the resulting ester yields the desired pyrazole-4-carboxylic acid. nih.gov

Method Precursors Key Features Reference
Knorr Synthesis1,3-Dicarbonyl compounds, HydrazinesClassic, versatile, often proceeds in two steps (condensation then cyclization). beilstein-journals.org, nih.gov
Multicomponent ReactionAldehydes, β-ketoesters, HydrazinesOne-pot synthesis, efficient for creating substituted pyrazoles. beilstein-journals.org
From α,β-Unsaturated Ketonesα,β-Unsaturated ketones with a leaving group, HydrazinesInitially forms pyrazolines which are then oxidized or undergo elimination to form pyrazoles. mdpi.com

Nitration Strategies for Pyrazole Core Functionalization

Once the pyrazole-4-carboxylic acid core is established, the next critical step is the introduction of a nitro group. The pyrazole ring is an aromatic system amenable to electrophilic substitution reactions, including nitration. nih.gov The position of nitration is directed by the existing substituents on the ring. For an unsubstituted 1H-pyrazole, direct nitration tends to favor substitution at the 4-position. mdpi.com

However, when the 4-position is occupied by a carboxyl group, the nitration occurs at one of the available carbon atoms, typically the 3 or 5-position. The synthesis of 3-nitro-1H-pyrazole-4-carboxylic acid from 1H-pyrazole-4-carboxylic acid is a key transformation. This is generally achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The strongly acidic conditions facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile.

An alternative strategy involves the N-nitration of pyrazole to form 1-nitropyrazole, which can then undergo thermal rearrangement to yield 3-nitro-1H-pyrazole. nih.govchemicalbook.com This method can offer an alternative route when direct C-nitration proves difficult or results in low yields.

Nitrating Agent Substrate Product Typical Conditions Reference
HNO₃ / H₂SO₄1H-Pyrazole-4-carboxylic acid3-Nitro-1H-pyrazole-4-carboxylic acidCooled temperatures, controlled addition nih.gov
HNO₃ / Ac₂O5-chloro-3-methyl-1-phenyl-1H-pyrazole5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazoleAcetic anhydride (B1165640) as solvent/reagent mdpi.com
1-Nitropyrazole (Rearrangement)1-Nitropyrazole3-Nitro-1H-pyrazoleHeating in an organic solvent (e.g., benzonitrile) chemicalbook.com, nih.gov

N-Methylation Routes

The final step in the synthesis of the precursor acid is the methylation of the pyrazole ring nitrogen. This step is often challenging due to the presence of two reactive nitrogen atoms (N1 and N2) in the tautomeric 3-nitro-1H-pyrazole-4-carboxylic acid, which can lead to a mixture of regioisomers. The desired product is 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid.

Research has shown that methylation of 4-nitro-3(5)-pyrazolecarboxylic acid with methylating agents can produce a mixture of 1-methyl-4-nitro-3-pyrazolecarboxylic acid and 1-methyl-4-nitro-5-pyrazolecarboxylic acid. researchgate.net The ratio of these isomers is influenced by the reaction conditions, including the choice of methylating agent, solvent, and base. Common methylating agents include methyl iodide and dimethyl sulfate.

The regioselectivity of the methylation is governed by both steric and electronic factors. The presence of the nitro group at the 3-position and the carboxylic acid at the 4-position influences the nucleophilicity of the adjacent nitrogen atoms. Generally, alkylation at the nitrogen atom further away from a bulky substituent is favored. acs.org To improve selectivity, sterically demanding masked methylating reagents, such as α-halomethylsilanes, have been developed, which can deliver high regioselectivity (up to >99:1) for N1-alkylation. acs.org

Conversion of Pyrazole Carboxylic Acids to Carbonyl Chlorides

The final stage of the synthesis involves the conversion of the stable 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid into the highly reactive 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride. This transformation is a standard procedure in organic synthesis, preparing the molecule for subsequent reactions like amidation or esterification.

Reagent Selection for Acyl Chloride Formation (e.g., Thionyl Chloride, Oxalyl Chloride)

The conversion of a carboxylic acid to an acyl chloride is typically accomplished using a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). csbsju.educommonorganicchemistry.com

Thionyl chloride is a widely used reagent that is both effective and economical. sciencemadness.org It reacts with carboxylic acids to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemicalbook.com This facilitates purification, as the excess reagent can be removed by distillation and the gaseous byproducts are easily vented. The reaction is often run neat (using thionyl chloride as the solvent) or in an inert solvent. Sometimes, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. prepchem.com

Oxalyl chloride is another excellent reagent for this conversion and is often considered milder than thionyl chloride. reddit.com Its reaction with carboxylic acids produces the acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). csbsju.edu The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM). Like the thionyl chloride method, a catalytic amount of DMF is often employed. Oxalyl chloride is sometimes preferred for substrates that are sensitive to the harsher conditions of refluxing thionyl chloride. chemicalbook.com

Reagent Formula Byproducts Advantages Disadvantages
Thionyl ChlorideSOCl₂SO₂, HClInexpensive, byproducts are gases, can be used as solvent.Can require high temperatures (reflux), potentially harsher conditions.
Oxalyl Chloride(COCl)₂CO₂, CO, HClMilder conditions (often room temp), byproducts are gases, generally cleaner reactions.More expensive than thionyl chloride.

Optimization of Reaction Conditions for Chloride Formation

Optimizing the reaction conditions is crucial for achieving a high yield and purity of this compound. Key parameters to consider are temperature, reaction time, solvent, and the use of catalysts.

When using thionyl chloride , the reaction is frequently carried out at reflux temperature to ensure complete conversion. commonorganicchemistry.com A typical procedure involves heating the carboxylic acid in an excess of thionyl chloride, which also serves as the solvent, for several hours. commonorganicchemistry.com For example, the synthesis of a structurally similar compound, 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid chloride, was achieved by heating the corresponding amide with thionyl chloride and catalytic DMF at boiling point for 16 hours, resulting in an 89% yield. prepchem.com The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.

For reactions with oxalyl chloride , conditions are generally milder. The process typically involves stirring the carboxylic acid with a slight excess of oxalyl chloride in an inert solvent like DCM at room temperature. The addition of a catalytic amount of DMF is crucial for the reaction to proceed at a reasonable rate. The reaction is often complete within a few hours at ambient temperature.

Regardless of the reagent, the workup procedure is critical due to the reactive and moisture-sensitive nature of the acyl chloride product. After the reaction is complete, the excess chlorinating reagent and solvent are carefully removed under reduced pressure. The resulting crude this compound is often used immediately in the next synthetic step without extensive purification.

Advanced Synthetic Approaches to Functionalized Pyrazole Carbonyl Chlorides

The synthesis of functionalized pyrazole carbonyl chlorides, key intermediates in medicinal and agrochemical research, has evolved significantly. Modern methodologies offer greater efficiency, control, and substrate scope compared to traditional approaches. These advanced techniques include specialized halogenation processes, multi-component reactions for rapid assembly of the pyrazole core, and the use of metal catalysts and phase transfer catalysis to enhance reaction rates and selectivity.

The direct conversion of a pyrazole carboxylic acid to its corresponding carbonyl chloride is a fundamental and critical transformation. This process, often involving a "halogen exchange" at the carbonyl carbon (swapping a hydroxyl group for a chloride), is the most common method for preparing these reactive species. The choice of chlorinating agent is crucial for achieving high yields and purity.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. For instance, the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be achieved by treating the precursor, 1-methyl-4-nitropyrazole-5-carboxylic acid, with one of these reagents. smolecule.com This method is widely applicable for preparing a variety of pyrazole carbonyl chlorides from their carboxylic acid counterparts. researchgate.net

Beyond the carbonyl group, direct halogenation of the pyrazole ring itself is also a well-established functionalization strategy. Reagents like N-halosuccinimides (NCS, NBS) are effective for the regioselective halogenation of the pyrazole core, typically at the C4 position, under mild conditions and often without the need for a catalyst. researchgate.net This allows for the introduction of a halogen onto the ring, which can then be used in subsequent cross-coupling reactions to build more complex molecules. While not a direct synthesis of the carbonyl chloride, this ring halogenation is a vital complementary strategy for producing highly functionalized pyrazole precursors.

Table 1: Common Chlorinating Agents for Pyrazole Carboxylic Acids

Reagent Formula Byproducts Key Advantages
Thionyl Chloride SOCl₂ SO₂, HCl (gaseous) Volatile byproducts are easily removed.
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl (gaseous) Reaction conditions are often milder.

Multi-component reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach enhances atom economy and reduces waste by minimizing intermediate isolation steps. mdpi.com

The most classic MCR for pyrazole synthesis is the Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov Modern variations often generate the 1,3-dicarbonyl intermediate in situ. For example, enolates can react with carboxylic acid chlorides to form the dicarbonyl species, which then undergoes cyclocondensation with a hydrazine in a one-pot process to yield the pyrazole ring. beilstein-journals.orgnih.gov This modularity allows for the creation of a diverse library of substituted pyrazoles by varying the initial components. mdpi.comrsc.org

Once the pyrazole core is assembled, often with an ester or ketone functional group at the 4-position, subsequent reactions are performed to yield the target carbonyl chloride. This typically involves hydrolysis of the ester to the carboxylic acid, followed by chlorination as described in the previous section. The power of the MCR approach lies in its ability to rapidly construct a functionalized pyrazole scaffold that is primed for this final conversion. mdpi.com

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction and functionalization of heterocyclic rings like pyrazole. rsc.org Various metals, including copper, silver, nickel, and gold, have been employed to catalyze pyrazole formation with high efficiency and selectivity. nih.govmdpi.commdpi.comacs.org

Copper Catalysis: Copper-catalyzed methods are particularly prevalent. One notable approach is the three-component reaction of enaminones, hydrazine, and aryl halides, which proceeds via an initial cyclization followed by a copper-catalyzed Ullmann coupling to produce 1,3-disubstituted pyrazoles. beilstein-journals.orgnih.gov Copper catalysts also promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Silver Catalysis: Silver salts, such as silver triflate (AgOTf), have been shown to be highly effective catalysts for the rapid and regioselective reaction between trifluoromethylated ynones and hydrazines, yielding 3-CF₃-pyrazoles in excellent yields at room temperature. mdpi.com Another silver-catalyzed reaction involves N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate to form trifluoromethylated pyrazoles. mdpi.com

Nickel Catalysis: Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, acetophenones, and aldehydes. mdpi.com This method is advantageous due to the low catalyst loading and short reaction times. mdpi.com

Gold and Other Metals: Cationic gold catalysts can facilitate the cyclization of alkyne-tethered hydrazides to form N-acyl pyrazoles. acs.org Rhodium has also been used to catalyze the cycloaddition of hydrazines with dicarboxylic alkynes, providing an efficient route to 3,4-dicarboxylic pyrazoles. nih.gov

These metal-catalyzed reactions provide access to a wide range of pyrazole derivatives, which can then be converted to the desired carbonyl chlorides. researchgate.net

Table 2: Examples of Metal-Catalyzed Pyrazole Syntheses

Metal Catalyst Reactants Product Type Reference
Copper (Cu) Enaminones, Hydrazine, Aryl Halides 1,3-Disubstituted Pyrazoles beilstein-journals.org, nih.gov
Silver (Ag) Trifluoromethylated Ynones, Hydrazines 3-CF₃-Pyrazoles mdpi.com
Nickel (Ni) Hydrazine, Acetophenones, Aldehydes Polysubstituted Pyrazoles mdpi.com

Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (Bu₄NBr), transports one reactant across the phase boundary to react with the other. nih.gov

This methodology has been successfully applied to the synthesis of pyrazoles, offering advantages such as milder reaction conditions, increased reaction rates, and the ability to use water as a solvent, aligning with the principles of green chemistry. researchgate.net For example, the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can be performed smoothly in water using Bu₄NBr as the catalyst. nih.gov PTC is particularly effective in reactions involving deprotonation steps where the base is in a solid or aqueous phase and the pyrazole precursor is in an organic phase. The catalyst transports the hydroxide (B78521) or other basic anion into the organic phase to effect the reaction. This approach has been used to develop environmentally benign multi-component strategies for accessing fused pyrazole derivatives. researchgate.net

Controlling the regioselectivity of pyrazole synthesis is a critical challenge, especially when using unsymmetrical precursors like 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to mixtures of isomers. thieme.de The ability to direct the reaction to selectively produce a single regioisomer, such as the 1,3,4-substitution pattern found in the title compound, is of paramount importance.

Several factors influence the regiochemical outcome:

Steric and Electronic Effects: The electronic nature and steric bulk of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role. For instance, in the reaction between α,β-unsaturated ketones and hydrazines, steric influences often dictate the regioselectivity of the cyclization. nih.gov

Reaction Conditions: The choice of solvent and catalyst can dramatically alter the regiochemical outcome. It has been demonstrated that the solvent can control the regiochemistry in the synthesis of 4,5-disubstituted N-phenylpyrazoles. researchgate.net

Catalyst Control: Metal catalysts can exert significant control over regioselectivity. Silver-catalyzed Michael addition reactions of pyrazoles with conjugated carbonyl alkynes can be switched to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high regioselectivity for the N1 position. nih.gov Similarly, specific catalytic systems have been developed for the regioselective synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, with the observed regioselectivity confirmed by DFT calculations. rsc.org

By carefully selecting substrates, catalysts, and reaction conditions, chemists can achieve a high degree of control over the substitution pattern of the pyrazole ring, enabling the targeted synthesis of specific isomers. nih.govrsc.org Stereochemical control is primarily relevant in the synthesis of non-aromatic pyrazoline intermediates or when chiral centers are present in the substituents attached to the pyrazole ring.

Reactivity and Mechanistic Investigations of 1 Methyl 3 Nitro 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The acyl chloride group is among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. smolecule.commasterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org The subsequent elimination of the chloride leaving group reforms the carbonyl double bond, yielding the substituted product. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing nitro group on the pyrazole (B372694) ring further enhances the electrophilicity of the carbonyl carbon, making the compound a highly reactive acylating agent.

1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride reacts readily with primary and secondary amines to produce a diverse range of 1-methyl-3-nitro-1H-pyrazole-4-carboxamides. smolecule.comscience.gov These reactions, known as aminolysis, are a fundamental type of nucleophilic acyl substitution. libretexts.org The process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of pyrazole carboxamides is a significant step in the creation of more complex molecules, including pharmaceutical intermediates. For instance, the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carbonyl chloride is a precursor in the synthesis of sildenafil, where it is converted to a carboxamide. researchgate.netxinnuopharma.com

Table 1: Examples of Amidation Reactions This table is illustrative and based on the general reactivity of acyl chlorides with amines.

Nucleophile (Amine) Product Reaction Conditions
Ammonia 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide Inert solvent (e.g., CH₂Cl₂), 0°C to RT
Methylamine N,1-Dimethyl-3-nitro-1H-pyrazole-4-carboxamide Inert solvent, base (e.g., Et₃N)
Aniline (B41778) 1-Methyl-3-nitro-N-phenyl-1H-pyrazole-4-carboxamide Aprotic solvent, base
Piperidine (1-Methyl-3-nitro-1H-pyrazol-4-yl)(piperdin-1-yl)methanone Dichloromethane (B109758), triethylamine

In reactions with alcohols (alcoholysis), this compound is converted into the corresponding pyrazole carboxylate esters. smolecule.com The mechanism is analogous to amidation, involving nucleophilic attack by the alcohol's hydroxyl group on the carbonyl carbon. libretexts.org These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to catalyze the reaction and scavenge the HCl produced.

Table 2: Examples of Esterification Reactions This table is illustrative and based on the general reactivity of acyl chlorides with alcohols.

Nucleophile (Alcohol) Product Reaction Conditions
Methanol Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate Pyridine or Et₃N, inert solvent, 0°C to RT
Ethanol (B145695) Ethyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate Pyridine or Et₃N, inert solvent, 0°C to RT
Isopropanol Isopropyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate Pyridine or Et₃N, inert solvent
Phenol Phenyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate Base (e.g., NaOH or K₂CO₃), aprotic solvent

The synthesis of sulfur-containing derivatives can be achieved through several pathways. Reaction with thiols (thiolysis) yields thioesters, which are sulfur analogs of esters. smolecule.com

Furthermore, a common route to acyl thiourea (B124793) derivatives involves a two-step, one-pot synthesis. nih.gov First, the carbonyl chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a highly reactive acyl isothiocyanate intermediate. nih.govnih.gov This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine to furnish the N-acylthiourea derivative. nih.gov Polyethylene glycol (PEG-400) has been used as a phase transfer catalyst to facilitate the initial reaction with ammonium thiocyanate. nih.gov

Table 3: Synthesis of Sulfur-Containing Derivatives

Reagent(s) Intermediate Final Nucleophile Final Product
Ethanethiol N/A N/A S-Ethyl 1-methyl-3-nitro-1H-pyrazole-4-carbothioate

The carbonyl chloride group also reacts with various heteronucleophiles. For instance, N-heterocycles like pyrazoles and triazoles can act as nucleophiles, attacking the carbonyl carbon via a ring nitrogen atom. mathnet.ru These reactions lead to the formation of N-acyl heterocycles. The reactivity of the heteronucleophile depends on its basicity and steric hindrance. mathnet.ru For less basic NH-azoles, the reaction may require the presence of a base to deprotonate the heterocycle, thereby generating a more potent anionic nucleophile. mathnet.ru

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is strongly influenced by the existing substituents. researchgate.net The ring contains a pyridine-like nitrogen, which is electron-withdrawing, and a pyrrole-like nitrogen, which can be electron-donating. researchgate.net

In this compound, the ring is substituted with an activating group (the 1-methyl group) and two deactivating groups (the 3-nitro group and the 4-carbonyl chloride group). The methyl group is ortho- and para-directing, while the nitro and carbonyl groups are meta-directing. libretexts.org Electrophilic aromatic substitution, such as further nitration with a nitric acid/sulfuric acid mixture, would be significantly disfavored due to the strong deactivating effect of the nitro and carbonyl chloride groups. masterorganicchemistry.comchemguide.co.uk If a reaction were to occur under forcing conditions, the incoming electrophile would be directed to the only available position, C5.

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for this electron-deficient ring system. The nitro group, particularly at positions 3 or 5 of the pyrazole ring, can be displaced by potent nucleophiles. researchgate.netresearchgate.net Research on related N-methyl nitropyrazoles has shown that a nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than one at the 3-position. researchgate.net In the case of 1-methyl-3,4,5-trinitropyrazole, nucleophilic attack occurs regiospecifically at the C5 position, displacing the nitro group. mathnet.ru Therefore, it is conceivable that under appropriate conditions, a strong nucleophile could attack the C3 position of this compound, leading to the displacement of the nitro group.

Reductive Transformations of the Carbonyl Chloride and Nitro Groups

Both the carbonyl chloride and the nitro group are susceptible to reduction by various reagents. The reduction of the nitro group to a primary amine is a common and important transformation. smolecule.com This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using dissolving metal reductions (e.g., tin(II) chloride in hydrochloric acid). researchgate.net This transformation is a key step in the synthesis of many biologically active pyrazole derivatives, as the resulting amino group can be further functionalized. researchgate.net

The carbonyl chloride group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acyl chloride to a primary alcohol (1-methyl-3-nitro-1H-pyrazol-4-yl)methanol. More controlled reduction to the aldehyde, (1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde), can be achieved using less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride or through the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).

Table 4: Potential Reductive Transformations

Functional Group Reagent Product
3-Nitro group H₂, Pd/C 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride
3-Nitro group SnCl₂, HCl 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride
4-Carbonyl chloride LiAlH₄ (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol
4-Carbonyl chloride LiAl(OᵗBu)₃H 1-Methyl-3-nitro-1H-pyrazole-4-carbaldehyde
Both groups LiAlH₄ (excess) (3-Amino-1-methyl-1H-pyrazol-4-yl)methanol

Mechanistic Studies of Key Synthetic Transformations

The primary synthetic transformations involving this compound are nucleophilic acyl substitutions, where the chloride ion is displaced by a nucleophile (e.g., an alcohol, amine, or water). The generally accepted mechanism for these reactions proceeds through a two-step addition-elimination pathway.

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a short-lived, high-energy tetrahedral intermediate with an sp³-hybridized carbon and a formal negative charge on the oxygen atom. cognitoedu.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion.

This pathway is favored over a direct SN2-type displacement due to the electronic structure of the carbonyl group.

The cornerstone of the addition-elimination mechanism is the formation of a tetrahedral intermediate. wikipedia.org Due to their transient nature, these intermediates are challenging to observe directly. However, their existence is supported by substantial indirect evidence and, in some cases, direct spectroscopic detection in related systems.

For the reaction of this compound with a nucleophile (Nu-), the tetrahedral intermediate would have the structure shown below:

Figure 1: Proposed Tetrahedral Intermediate

Direct spectroscopic observation of such intermediates is rare but has been achieved for simpler acyl chlorides. For instance, the reaction of acetyl chloride with ethanol in microdroplets has allowed for the detection of the protonated tetrahedral intermediate using laser desorption/ionization tandem mass spectrometry. rsc.org In this study, the intermediate was isolated in the gas phase and its structure was confirmed by collision-activated dissociation, which showed characteristic fragmentation patterns. rsc.org

Applying similar advanced mass spectrometry techniques to the reactions of this compound could potentially allow for the trapping and characterization of its corresponding tetrahedral intermediates. Another common method to infer the presence of a tetrahedral intermediate is through isotopic labeling studies. For example, reacting an acyl chloride with ¹⁸O-labeled water and analyzing the recovered, unreacted starting material for ¹⁸O incorporation can provide evidence for the formation of a symmetrical tetrahedral intermediate.

Table 1: Hypothetical Spectroscopic Data for the Elucidation of a Tetrahedral Intermediate in the Reaction with Methanol
Spectroscopic MethodHypothetical ObservationInterpretation
Low-Temperature ¹³C NMRAppearance of a new signal in the 90-100 ppm range.This chemical shift is characteristic of a tetrahedral sp³ carbon bonded to two electronegative atoms (oxygen and chlorine), consistent with the intermediate's structure.
Rapid-Injection Mass Spectrometry (ESI-MS)Detection of an ion with m/z corresponding to [M+CH₃OH+H]⁺.This mass corresponds to the protonated form of the tetrahedral intermediate formed between the acyl chloride and methanol.
FT-IR Spectroscopy (Cryogenic Matrix)Disappearance of the C=O stretch (~1780 cm⁻¹) and appearance of C-O single bond stretches.Indicates the conversion of the carbonyl group to the alkoxide of the tetrahedral intermediate.

Note: The data in Table 1 is illustrative and represents the type of evidence that would be sought in experiments designed to detect the reaction intermediate.

Kinetic Isotope Effects (KIEs) are powerful tools for probing the rate-determining step and the structure of the transition state of a reaction. princeton.edu By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can be measured. For the nucleophilic acyl substitution of this compound, several isotopes could be used.

A chlorine KIE (³⁵Cl vs. ³⁷Cl) can provide insight into the breaking of the C-Cl bond. In a concerted SN2-type reaction, a significant normal KIE (k₃₅/k₃₇ > 1) would be expected, as the C-Cl bond is broken in the rate-determining step. In the two-step addition-elimination mechanism, the magnitude of the chlorine KIE depends on which step is rate-determining. If the initial nucleophilic attack is rate-determining, a small KIE would be observed. If the collapse of the tetrahedral intermediate and expulsion of the chloride ion is rate-determining, a more significant KIE would be expected. Studies on benzyl (B1604629) chlorides have shown that the magnitude of the chlorine isotope effect can indeed be used to differentiate between SN1 and SN2 reaction mechanisms. osti.gov

Similarly, a carbon-13 KIE at the carbonyl carbon could elucidate changes in bonding at this center. The change in hybridization from sp² in the reactant to sp³ in the tetrahedral intermediate and back to sp² in the product would influence the vibrational frequencies and thus the KIE.

Table 2: Expected Kinetic Isotope Effects for the Reaction with an Amine Nucleophile Under Different Rate-Determining Steps
Isotopic SubstitutionRate-Determining StepExpected k_light / k_heavyInterpretation
¹²C/¹³C at CarbonylNucleophilic Addition> 1 (Normal)The transition state resembles the tetrahedral intermediate, with a weakening of the C=O bond.
¹²C/¹³C at CarbonylChloride Elimination≈ 1The bonding at the carbonyl carbon in the transition state resembles the tetrahedral intermediate, with little change from the preceding step.
³⁵Cl/³⁷ClNucleophilic Addition≈ 1The C-Cl bond is not significantly broken in the first transition state.
³⁵Cl/³⁷ClChloride Elimination> 1 (Normal)The C-Cl bond is breaking in the rate-determining transition state, leading to a significant isotope effect.

Note: The data in Table 2 is hypothetical and based on established principles of kinetic isotope effects in nucleophilic acyl substitution reactions.

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to investigate the reaction mechanism at a molecular level. eurasianjournals.com Such studies can calculate the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate.

For the reaction of this compound with a nucleophile, computational analysis would focus on locating the two transition states corresponding to the two steps of the addition-elimination mechanism:

TS1 (Addition): The transition state for the initial nucleophilic attack on the carbonyl carbon. The calculations would show the nucleophile approaching the carbonyl carbon, with the C=O bond beginning to lengthen and the carbon atom starting to move out of the plane of the pyrazole ring towards a tetrahedral geometry.

TS2 (Elimination): The transition state for the collapse of the tetrahedral intermediate to expel the chloride ion. Here, the C-Cl bond would be elongated, and the C-O bond would be shortening as it regains its double-bond character.

Table 3: Illustrative Calculated Energetic and Geometric Parameters for the Reaction with Ammonia (NH₃)
ParameterTS1 (Addition)Tetrahedral IntermediateTS2 (Elimination)
Calculated Activation Energy (ΔG‡, kcal/mol)12.5-5.2 (Relative Energy)15.8
Imaginary Frequency (cm⁻¹)-3500-280
Key Bond Length (Å): C-N (forming)1.851.481.47
Key Bond Length (Å): C-Cl (breaking)1.801.822.25
Key Bond Length (Å): C-O1.301.381.25

Note: The data in Table 3 is hypothetical, based on typical values from DFT calculations for nucleophilic acyl substitution reactions, and serves to illustrate the insights gained from transition state analysis. A higher activation energy for TS2 would suggest that the elimination of the chloride ion is the rate-determining step in this illustrative example.

Derivatization Strategies and Applications in Complex Chemical Synthesis

Utilization as a Building Block for Diverse Heterocyclic Systems

The inherent reactivity of the acyl chloride functional group in 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride makes it an excellent starting point for the construction of more elaborate heterocyclic frameworks. The electrophilic nature of the carbonyl carbon readily invites nucleophilic attack by various reagents, leading to the formation of amides, esters, and ketones, which can then undergo further intramolecular or intermolecular reactions to build new ring systems.

Fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their structural similarity to purines and their wide range of biological activities. uminho.ptchim.itresearchgate.net The synthesis of these bicyclic systems often involves the condensation of a pyrazole precursor with a 1,3-bifunctional electrophile.

While direct reactions using this compound are not extensively documented, its derivatives are instrumental in such syntheses. For instance, the carbonyl chloride can be converted into a pyrazole-4-carboxamide by reaction with an appropriate amine. This amide can then be a precursor in cyclization reactions. A common strategy involves reacting 5-aminopyrazoles with β-dicarbonyl compounds to form the fused pyrimidine (B1678525) ring. rsc.org In a related fashion, the carbonyl chloride can be used to acylate a molecule containing a suitable nucleophile, which then undergoes a subsequent cyclization step to form a fused system. For example, reaction with a compound containing both an amino group and an active methylene (B1212753) group could lead to a pyrazolo-pyridone system after acylation and subsequent intramolecular condensation.

The general reaction pathway for forming fused pyrazolo[1,5-a]pyrimidine (B1248293) systems is outlined in the table below, illustrating the type of transformations where derivatives of the title compound could be employed.

Reactant 1Reactant 2ConditionsFused System
5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundAcidic or Basic CatalystPyrazolo[1,5-a]pyrimidine
5-Aminopyrazole DerivativeEnaminoneK₂S₂O₈Halogenated Pyrazolo[1,5-a]pyrimidine rsc.org
Pyrazole Hydrazine (B178648) DerivativeTriethyl orthoacetateRefluxPyrazolo[4,3-e] uminho.ptrsc.orgnih.govtriazolo[1,5-c]pyrimidine nih.gov

The construction of bridged and spirocyclic architectures containing a pyrazole moiety represents a significant synthetic challenge, yielding molecules with unique three-dimensional structures. The use of this compound for these specific applications is not well-documented in current literature. However, the reactivity of the acyl chloride group presents theoretical pathways for such constructions.

For instance, the synthesis of a bridged system could be envisioned through a multi-step sequence involving the reaction of the acyl chloride with a di-nucleophile that can span two positions on the pyrazole ring or an appended structure. More plausibly, the acyl chloride could react with a molecule already containing a bicyclic or bridged structure to append the pyrazole moiety.

Spirocyclic systems could potentially be assembled by reacting the acyl chloride with a binucleophile where both nucleophilic centers are attached to the same carbon atom. An intramolecular cyclization following the initial acylation could then form the spirocyclic junction. While specific examples involving the title compound are lacking, the general principle of using reactive building blocks to construct complex scaffolds remains a cornerstone of modern organic synthesis. Research into high-energy insensitive materials has shown the construction of bridged/fused pyrazole-triazole systems, demonstrating the feasibility of creating complex polycyclic structures from carboxyl pyrazole precursors. nih.gov

Functionalization of Pyrazole Derivatives for Synthetic Libraries

Synthetic libraries, which consist of large collections of structurally related compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties. The highly reactive nature of this compound makes it an ideal scaffold for combinatorial chemistry and the rapid generation of diverse pyrazole derivatives. nih.gov

The acyl chloride can be readily reacted with a wide array of nucleophiles in parallel synthesis formats. By treating the acyl chloride with libraries of amines, alcohols, thiols, or other nucleophiles, a corresponding library of pyrazole amides, esters, or thioesters can be efficiently produced. This approach allows for the systematic modification of the substituent at the 4-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR). researchgate.net

The following table illustrates the diversification potential of this compound in generating a synthetic library.

Nucleophile (R-XH)Reaction ConditionsResulting Functional Group
Primary/Secondary Amine (R₂NH)Base (e.g., Et₃N), Aprotic SolventCarboxamide (-CONR₂)
Alcohol (R-OH)Base (e.g., Pyridine), Aprotic SolventEster (-COOR)
Thiol (R-SH)Base (e.g., Et₃N), Aprotic SolventThioester (-COSR)
Organometallic Reagent (R-MgBr)Anhydrous Aprotic SolventKetone (-COR)

This strategy facilitates the creation of hundreds or thousands of distinct compounds from a single, versatile starting material, significantly accelerating the discovery process for new bioactive molecules.

Contribution to the Synthesis of Agrochemically Relevant Compounds

Pyrazole carboxamides are a cornerstone of the modern agrochemical industry, particularly in the development of fungicides. mdpi.com Many of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The 1-methyl-pyrazole-4-carboxamide scaffold is a key pharmacophore in several commercial fungicides. mdpi.com

While this compound contains a nitro group instead of the more common difluoromethyl group found in fungicides like Bixafen, Fluxapyroxad, and Isopyrazam, it serves as a valuable intermediate for structurally related compounds. mdpi.com The synthesis of these agrochemicals involves the coupling of a pyrazole carboxylic acid or its corresponding acyl chloride with a specific aniline (B41778) derivative.

The general synthetic scheme is shown below:

Step 1: Synthesis of the pyrazole acyl chloride from the corresponding carboxylic acid. Step 2: Amidation reaction between the pyrazole acyl chloride and a substituted aniline to yield the final active ingredient.

The title compound's structural similarity to these key intermediates makes it a compound of interest for the synthesis of new agrochemical candidates. The nitro group can significantly influence the electronic properties and biological activity of the final molecule, potentially leading to new modes of action or improved efficacy. For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which share the pyrazole core, have shown insecticidal properties. conicet.gov.ar

Role in the Preparative Chemistry of Complex Organic Molecules

In the broader context of preparative organic chemistry, this compound functions as a highly useful acylating agent. smolecule.com Its purpose is to introduce the 1-methyl-3-nitro-1H-pyrazol-4-ylcarbonyl moiety into a target molecule. This transformation is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, where the pyrazole ring may impart specific conformational constraints, electronic properties, or points for further functionalization. researchgate.net

The high reactivity of the acyl chloride ensures that acylation reactions proceed under mild conditions with high yields, which is crucial when dealing with sensitive or multi-functionalized substrates. The reaction of the acyl chloride with amines to form stable amide bonds is one of the most reliable and widely used reactions in organic synthesis. researchgate.net Similarly, its conversion to esters or its use in Friedel-Crafts acylation reactions to form ketones opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation. The presence of the nitro group also offers a handle for further transformations, such as reduction to an amino group, which can then be used to build even more complex structures. smolecule.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride by mapping the carbon and hydrogen framework.

¹H NMR Techniques and Advanced Pulse Sequences

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms in the molecule. For this compound, two distinct signals are expected. The protons of the N-methyl group would likely appear as a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atom and the pyrazole (B372694) ring. A singlet is also expected for the lone proton on the pyrazole ring at the C5 position.

Based on data from similar substituted nitropyrazoles, the predicted chemical shifts are presented below. researchgate.netsmolecule.com For instance, the N-methyl group in 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid appears at δ 4.14 ppm. researchgate.net The pyrazole ring proton in the isomeric 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is observed in the δ 8.0-8.5 ppm range. smolecule.com Advanced pulse sequences, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), although less critical for this simple structure, could be used to confirm spatial relationships between the protons.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-CH₃ ~4.1-4.2 Singlet

¹³C NMR Analysis for Carbon Framework Determination

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show five distinct signals corresponding to the N-methyl carbon, the three carbons of the pyrazole ring (C3, C4, and C5), and the carbonyl carbon. The strong electron-withdrawing effects of the nitro group at C3 and the carbonyl chloride group at C4 would significantly influence the chemical shifts of the ring carbons. The carbonyl carbon is expected to appear furthest downfield. Data for related compounds, such as 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, show ring carbons in the δ 130-150 ppm range and the N-methyl carbon around 40 ppm. researchgate.net The carbonyl carbon in an isomeric pyrazole carbonyl chloride is noted to be in the δ 155-165 ppm range. smolecule.com

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₃ ~40-42
C3 ~148-155
C4 ~130-135
C5 ~135-140

Multi-Nuclear NMR (e.g., ¹⁵N, ¹⁹F, ³¹P) for Heteroatom Characterization

To gain deeper insight into the electronic structure, multi-nuclear NMR techniques can be employed. For this compound, ¹⁵N NMR would be particularly informative for characterizing the nitrogen atoms within the pyrazole ring and the nitro group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. Due to the different electronic environments, three distinct signals would be expected for the two pyrazole nitrogens and the nitro group nitrogen. However, specific experimental ¹⁵N NMR data for this compound or closely related analogues are not readily found in the literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the carbonyl group (C=O) of the acyl chloride, the nitro group (NO₂), and the pyrazole ring itself.

The IR spectrum is expected to be dominated by a very strong absorption band for the C=O stretching vibration of the carbonyl chloride, typically found in the range of 1750-1800 cm⁻¹. smolecule.com The nitro group would give rise to two strong characteristic absorption bands: an asymmetric stretching vibration between 1520-1560 cm⁻¹ and a symmetric stretching vibration between 1300-1350 cm⁻¹. smolecule.com Vibrations associated with the pyrazole ring and C-H bonds would also be present. Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the molecule.

Predicted Key IR Absorption Bands

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
C=O (Carbonyl Chloride) Stretch 1750 - 1800
NO₂ (Nitro) Asymmetric Stretch 1520 - 1560
NO₂ (Nitro) Symmetric Stretch 1300 - 1350
C-N Stretch ~1300-1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. The molecular formula of this compound is C₅H₄ClN₃O₃, corresponding to a molecular weight of approximately 189.56 g/mol . cymitquimica.com

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z ≈ 189/191 (due to ³⁵Cl and ³⁷Cl isotopes) would be expected. However, acyl chlorides can be unstable, and this peak may be weak. smolecule.com The fragmentation pattern would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways would include the initial loss of the chlorine radical (Cl•), followed by the loss of carbon monoxide (CO). Another prominent fragmentation pathway would involve the loss of a nitro group (NO₂•).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight. smolecule.com Using an ionization technique like electrospray ionization (ESI), the molecular ion peak would be observed. smolecule.com

Subsequent MS/MS analysis would involve the selection and fragmentation of this molecular ion. The fragmentation patterns are predictable based on the structure of related nitropyrazole compounds. researchgate.netresearchgate.net Key fragmentation pathways would likely include the neutral loss of the carbonyl chloride group (-COCl) and the nitro group (-NO2). smolecule.com The fragmentation of the pyrazole ring itself can also occur, often involving the loss of HCN or N2, providing further confirmation of the core heterocyclic structure. researchgate.net Analysis of these characteristic fragmentation patterns allows for unambiguous confirmation of the compound's molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information regarding the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and molecular conformation. smolecule.com While specific crystallographic data for this compound is not widely published, analysis of closely related pyrazole derivatives allows for an accurate prediction of its solid-state structure. smolecule.comresearchgate.netbg.ac.rs The pyrazole ring is expected to be planar, with the substituents (methyl, nitro, and carbonyl chloride groups) lying nearly coplanar with the ring to maximize conjugation. smolecule.com

Bond Lengths, Angles, and Dihedral Angles Analysis

The analysis of bond parameters from related crystal structures provides expected values for this compound. The nitro group's nitrogen-oxygen bond lengths are anticipated to be in the range of 1.22 to 1.24 Å. smolecule.com The carbonyl chloride moiety would exhibit a carbon-oxygen double bond length of approximately 1.18 to 1.20 Å and a carbon-chlorine single bond length around 1.75 to 1.80 Å. smolecule.com

Table 1: Expected Bond Parameters for this compound Based on Related Structures

Parameter Atom 1 Atom 2 Atom 3 Expected Value
Bond Length N (nitro) O (nitro) 1.22 - 1.24 Å smolecule.com
Bond Length C (carbonyl) O (carbonyl) 1.18 - 1.20 Å smolecule.com
Bond Length C (carbonyl) Cl 1.75 - 1.80 Å smolecule.com
Dihedral Angle Pyrazole Ring Nitro Group ~21° researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by various intermolecular interactions. Based on analogous structures, it is likely that weak hydrogen bonds play a significant role. researchgate.net Specifically, C–H···O interactions involving the methyl and pyrazole ring hydrogens with the oxygen atoms of the nitro and carbonyl groups can contribute to the stability of the crystal lattice. researchgate.net

Furthermore, π-π stacking interactions between the aromatic pyrazole rings of adjacent molecules are expected to be a key factor in the crystal packing, contributing to the formation of a stable, ordered crystalline structure. smolecule.com In related pyrazole derivatives, intermolecular hydrogen bonds can connect adjacent molecules to form one-dimensional chains. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to verify the empirical formula. The molecular formula for this compound is C5H4ClN3O3. smolecule.comcymitquimica.com Based on this formula, the theoretical elemental composition can be calculated. Comparison of these theoretical values with experimentally determined percentages confirms the compound's elemental makeup and purity. For a related compound, the experimentally found elemental analysis values were in close agreement with the calculated percentages. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass ( g/mol ) Percentage
Carbon C 12.01 189.56 smolecule.comcymitquimica.com 31.68%
Hydrogen H 1.008 189.56 smolecule.comcymitquimica.com 2.13%
Chlorine Cl 35.45 189.56 smolecule.comcymitquimica.com 18.70%
Nitrogen N 14.01 189.56 smolecule.comcymitquimica.com 22.17%

Chromatographic and Other Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of synthesized chemical compounds. For pyrazole derivatives, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. researchgate.netbldpharm.com

GC, often coupled with mass spectrometry (GC-MS), is particularly useful for separating and identifying volatile compounds and impurities within the pyrazole series. researchgate.net HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are versatile techniques for analyzing the purity of the compound and for its preparative isolation from reaction mixtures. bldpharm.com Quality control standards for similar compounds often specify a chemical purity of greater than 95%, which is verified using these rapid analytical methods. smolecule.com

Theoretical and Computational Chemistry Studies of 1 Methyl 3 Nitro 1h Pyrazole 4 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For pyrazole (B372694) derivatives, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-deficient areas of the molecule. tandfonline.comresearchgate.net In 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, the nitro group (-NO₂) and the carbonyl chloride group (-COCl) are strong electron-withdrawing groups. This would lead to a significant polarization of the molecule. MEP analysis would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the pyrazole ring, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carbonyl group and the pyrazole ring carbons would exhibit positive potential (electron-deficient regions), marking them as targets for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrazole Derivative (Note: This data is representative of computational findings for pyrazole systems and not specific to this compound, for which specific studies are not publicly available.)

ParameterValue (eV)Description
HOMO Energy-7.25Energy of the highest occupied molecular orbital.
LUMO Energy-2.15Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.10Indicator of chemical reactivity and kinetic stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for determining ground-state properties like optimized molecular geometry (bond lengths and angles), vibrational frequencies, and dipole moments. tandfonline.com

A DFT study of this compound, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would first determine the molecule's most stable three-dimensional structure. tandfonline.com The results would provide precise bond lengths and angles, revealing the planarity of the pyrazole ring and the orientation of its substituents. Calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to confirm the structure and identify characteristic functional group vibrations. researchgate.net

Conformational Analysis and Tautomerism Studies of Pyrazole Rings

While the pyrazole ring itself is rigid, the substituents—specifically the 4-carbonyl chloride group—can exhibit conformational flexibility due to rotation around single bonds. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the pyrazole ring and the carbonyl chloride group. This helps identify the lowest energy (most stable) conformer and any energy barriers to rotation.

Tautomerism is a significant consideration for pyrazole rings that have a hydrogen atom on a nitrogen. researchgate.net However, for this compound, the presence of a methyl group on the N1 position prevents the common prototropic tautomerism seen in unsubstituted pyrazoles. Therefore, tautomerism is not a significant factor for this specific compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying intermediates and transition states. For this compound, a key reaction of interest would be its hydrolysis or its reaction with a nucleophile (e.g., an amine to form an amide).

Reaction pathway modeling would calculate the potential energy surface for the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. Characterizing the transition state (e.g., by identifying a single imaginary vibrational frequency) confirms its identity and allows for the calculation of the activation energy. nih.gov This activation energy is a critical parameter for predicting the reaction rate. Such studies on related N-acyl pyrazoles have been used to understand competing reaction pathways, such as 5-endo-dig versus 6-exo-dig cyclizations in different catalytic environments. acs.org

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSAR) models are statistical tools that correlate the structural features of molecules with their properties or activities. researchgate.net To build a QSPR model for a series of pyrazole derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or topological.

A statistical method, such as multiple linear regression, is then used to create a mathematical equation linking these descriptors to an observed property (e.g., reactivity, solubility, or biological activity). researchgate.neticapsr.com Although no specific QSPR studies exist for this compound, research on other pyrazoles has successfully developed models to predict anticancer activity or antimicrobial properties. researchgate.netnih.gov Such a model could be used to predict the properties of new, unsynthesized pyrazole derivatives based solely on their calculated structures.

Table 2: Example of Descriptors Used in QSAR Studies of Pyrazole Compounds (Note: This table lists common descriptors used in the field and is for illustrative purposes.)

Descriptor TypeExample DescriptorInformation Provided
ElectronicDipole MomentPolarity and intermolecular interactions.
StericMolecular VolumeSize and shape of the molecule.
TopologicalWiener IndexBranching and connectivity of the molecular graph.
Quantum-ChemicalHOMO EnergyElectron-donating ability.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent environment. nih.gov MD simulations model the movement of every atom in a system by solving Newton's equations of motion. acs.org

An MD simulation of this compound would place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and track its movements and interactions over nanoseconds or longer. researchgate.net This approach can provide insights into:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: How the molecule flexes, and how its substituents rotate and vibrate at a given temperature.

Intermolecular Interactions: If multiple molecules are simulated, MD can reveal how they aggregate or interact with each other, which is crucial for understanding the properties of the material in a condensed phase. rsc.org

These simulations are valuable for bridging the gap between the properties of a single molecule and the behavior of a bulk material. acs.org

Emerging Research Directions and Unexplored Potential

Development of Green Chemistry Methodologies for Synthesis

Traditional synthesis of pyrazole (B372694) acid chlorides often involves chlorinating agents like thionyl chloride or oxalyl chloride, which present environmental and safety concerns. smolecule.com The principles of green chemistry aim to mitigate such issues by developing more benign and efficient synthetic protocols. uniroma1.it Future research in this area is focused on several key strategies:

Alternative Chlorinating Agents: Investigating solid-supported or polymer-bound chlorinating agents that are safer to handle and easier to separate from the reaction mixture, thereby reducing waste.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, to replace hazardous volatile organic compounds (VOCs).

Continuous Flow Technology: Implementing continuous-flow reactors can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and enhance product consistency. uniroma1.it

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates and selectivity while reducing energy consumption. uniroma1.it For 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride, catalytic methods are being explored for both its synthesis and its subsequent reactions.

Phase-Transfer Catalysis (PTC): In derivatization reactions, particularly those involving nucleophiles in a separate phase, PTC can enhance reaction rates and yields. This would be particularly useful for reactions with alcohols or amines to form esters and amides.

Selective Catalytic Reduction: A significant area of interest is the selective catalytic reduction of the nitro group. Developing catalysts that can reduce the nitro group to an amine without affecting the carbonyl chloride or the pyrazole ring would create a new bifunctional building block for further synthesis.

Catalytic ApproachPotential ApplicationDesired Outcome
Heterogeneous Acid Catalysis Synthesis of pyrazole precursorImproved yield and easier catalyst separation
Phase-Transfer Catalysis Derivatization with nucleophilesIncreased reaction rates in biphasic systems
Chemoselective Catalysis Reduction of the nitro groupFormation of 1-methyl-3-amino-1H-pyrazole-4-carbonyl chloride

Novel Derivatization and Functionalization Strategies

The reactivity of this compound is dominated by two key functional groups: the highly electrophilic carbonyl chloride and the electron-withdrawing nitro group. smolecule.com This dual reactivity allows for a wide range of derivatization strategies.

The primary reaction pathway involves the nucleophilic acyl substitution at the carbonyl chloride. smolecule.com This allows for the synthesis of a diverse library of compounds. A secondary pathway involves the transformation of the nitro group.

Key Functionalization Reactions:

At the Carbonyl Chloride:

Amide Formation: Reaction with primary or secondary amines to produce a variety of pyrazole-4-carboxamides.

Ester Formation: Reaction with alcohols or phenols to yield corresponding esters.

Thioester Formation: Reaction with thiols to generate thioesters. smolecule.com

Friedel-Crafts Acylation: Use as an acylating agent for aromatic compounds to form pyrazolyl ketones.

At the Nitro Group:

Reduction: The nitro group can be reduced to an amine under specific conditions, yielding an amino-pyrazole derivative that can undergo further reactions like diazotization or acylation. smolecule.com

ReagentFunctional Group TargetedProduct Class
Amines (R₂NH)Carbonyl ChlorideAmides
Alcohols (ROH)Carbonyl ChlorideEsters
Thiols (RSH)Carbonyl ChlorideThioesters
Reducing Agents (e.g., H₂/Pd)Nitro GroupAmines

Integration into Supramolecular Chemistry and Advanced Materials Research

The rigid, planar structure of the pyrazole ring, combined with its capacity for hydrogen bonding and metal coordination, makes its derivatives attractive candidates for materials science. smolecule.com By functionalizing this compound, researchers can introduce moieties designed for specific applications.

Liquid Crystals: Attaching long alkyl chains or other mesogenic groups via the carbonyl chloride could lead to the development of novel liquid crystalline materials.

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions. Converting the carbonyl chloride to a carboxylic acid or another coordinating group could produce linkers for the synthesis of porous MOFs with potential applications in gas storage or catalysis.

Photochromic Materials: The pyrazole scaffold has been incorporated into molecules exhibiting photochromism. mdpi.com Derivatization could be used to tune these properties, leading to applications in optical switches and data storage.

Exploration of New Reaction Mechanisms and Pathways

Beyond standard transformations, research is beginning to explore more complex and unconventional reaction pathways involving this compound. Understanding these mechanisms can lead to the discovery of novel molecular structures.

One area of significant interest is the potential for ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms. researchgate.net In reactions with certain strong nucleophiles, it is hypothesized that the nucleophile could attack the pyrazole ring, leading to a temporary ring-opening. Subsequent rearrangement and ring-closure could lead to the formation of entirely different heterocyclic systems. For example, studies on related dinitropyrazoles have shown that reactions with arylhydrazines can proceed via an ANRORC pathway, yielding regioisomeric products. researchgate.net Investigating similar reactions with this compound could unveil new synthetic routes to complex nitrogen-containing heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-carbonyl chloride?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway. First, prepare the carboxylic acid precursor (e.g., 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid) through nitration of a methylpyrazole intermediate using HNO₃/H₂SO₄. Next, convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous conditions. Purity can be verified via melting point analysis (e.g., mp 150–152℃ for analogous pyrazole acids ) and GC/HPLC (>95% purity thresholds ).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic signals, such as the aldehyde proton at δ ~9.1–10.1 ppm and nitro group effects on adjacent carbons .
  • IR Spectroscopy : Confirm the presence of C=O (stretching ~1630–1695 cm⁻¹) and NO₂ (asymmetric stretching ~1520–1530 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the nitration of pyrazole intermediates?

  • Methodological Answer : Nitration regioselectivity can be controlled by steric and electronic effects. For example, using a methyl group at the 1-position directs nitration to the 3-position due to steric hindrance. Optimize reaction conditions (e.g., temperature <50°C, HNO₃ concentration) to avoid over-nitration or ring decomposition. Monitor progress via TLC or in-situ IR .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Methodological Answer : Acyl chlorides are moisture-sensitive. Store under inert gas (N₂/Ar) in anhydrous solvents like dichloromethane or THF. Stability studies show decomposition rates increase above 25°C; refrigerated storage (2–8°C) is recommended . Avoid protic solvents (e.g., alcohols) to prevent hydrolysis.

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. Analyze LUMO maps to predict sites for nucleophilic attack (e.g., by amines or alcohols). Compare activation energies for different leaving groups to guide reaction design .

Data Contradiction & Resolution

Q. Discrepancies in reported NMR shifts for similar pyrazole carbonyl compounds—how to resolve?

  • Methodological Answer : Variations in δ values may arise from solvent effects (DMSO vs. CDCl₃) or concentration. Cross-validate using deuterated solvents and internal standards (e.g., TMS). For example, the aldehyde proton in DMSO-d₆ appears downfield (δ 9.17–9.24) compared to CDCl₃ (δ 10.11) due to hydrogen bonding .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : It serves as a key intermediate for amide or ester derivatives with potential bioactivity. For example, coupling with aryl amines generates pyrazole carboxamides, which are explored for antimicrobial or cannabinoid receptor binding (e.g., inspired by anandamide analogs ). Optimize coupling using EDCI/HOBt in DMF .

Experimental Design Considerations

Q. How to design a kinetic study for its hydrolysis in aqueous environments?

  • Methodological Answer : Use UV-Vis spectroscopy to track the disappearance of the carbonyl chloride peak (λ ~270–300 nm) under varying pH (3–9) and temperatures. Calculate rate constants (k) via pseudo-first-order kinetics. Compare activation parameters (ΔH‡, ΔS‡) to infer mechanistic pathways (e.g., SN1 vs. SN2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.